molecular formula C10H8ClFN4OS B2911537 4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one CAS No. 869068-64-4

4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one

Cat. No. B2911537
M. Wt: 286.71
InChI Key: VSNYGVMWHWVTNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathways of B-cell receptor (BCR) and Fc receptor (FcR) in immune cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies and autoimmune diseases.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one' involves the reaction of 2-chloro-6-fluorobenzyl chloride with thiourea followed by cyclization with cyanogen bromide. The resulting intermediate is then reacted with ammonia to yield the final product.

Starting Materials
2-chloro-6-fluorobenzyl chloride, thiourea, cyanogen bromide, ammonia

Reaction
Step 1: 2-chloro-6-fluorobenzyl chloride is reacted with thiourea in the presence of a base such as sodium hydroxide to yield 2-chloro-6-fluorobenzylthiourea., Step 2: The resulting intermediate is then cyclized with cyanogen bromide in the presence of a base such as potassium carbonate to yield 4-amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one., Step 3: The final product is obtained by reacting the intermediate with ammonia in the presence of a base such as sodium hydroxide.

Mechanism Of Action

BTK is a cytoplasmic tyrosine kinase that plays a critical role in the development and activation of B cells. Upon activation of the BCR or FcR, BTK is recruited to the plasma membrane and phosphorylates downstream targets, leading to the activation of various signaling pathways. 4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one binds to the active site of BTK and inhibits its kinase activity, thereby blocking the downstream signaling cascades and inducing apoptosis of B cells.

Biochemical And Physiological Effects

In addition to its anti-tumor effects, 4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one has been shown to modulate the immune response in various disease models. 4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one treatment resulted in the downregulation of pro-inflammatory cytokines and chemokines, as well as the upregulation of anti-inflammatory cytokines. 4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one also reduced the activation of T cells and dendritic cells, indicating its potential as an immunomodulatory agent.

Advantages And Limitations For Lab Experiments

4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one has several advantages as a research tool, including its high potency and selectivity for BTK, as well as its favorable pharmacokinetic and pharmacodynamic properties. However, 4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one has some limitations, such as its potential off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several potential future directions for the research and development of 4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one. These include:
1. Further evaluation of 4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one in clinical trials for the treatment of B-cell malignancies and autoimmune diseases.
2. Investigation of the synergistic effects of 4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one with other targeted therapies and chemotherapy agents.
3. Development of novel BTK inhibitors with improved selectivity and pharmacokinetic properties.
4. Exploration of the immunomodulatory effects of 4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one in other disease models, such as inflammatory bowel disease and rheumatoid arthritis.
5. Investigation of the potential use of 4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one as a research tool for studying the role of BTK in immune cell signaling pathways.
In conclusion, 4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one is a promising BTK inhibitor with potential applications in the treatment of B-cell malignancies and autoimmune diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for research and development of this compound, which may lead to the discovery of novel therapies for immune-related disorders.

Scientific Research Applications

4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one showed potent and selective inhibition of BTK, leading to the suppression of BCR and FcR signaling pathways and subsequent apoptosis of malignant B cells. 4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one also demonstrated synergy with other targeted therapies and chemotherapy agents, suggesting its potential for combination therapy.

properties

IUPAC Name

4-amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN4OS/c11-7-2-1-3-8(12)6(7)5-18-10-15-14-4-9(17)16(10)13/h1-4H,5,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNYGVMWHWVTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NN=CC(=O)N2N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-3-((2-chloro-6-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one

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